3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3,4-difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3/c14-9-2-1-7(3-10(9)15)12(20)17-5-8(6-17)18-11(19)4-16-13(18)21/h1-3,8H,4-6H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLODFGWPURSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine and an appropriate base.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 3,4-difluorobenzoyl chloride and a base such as triethylamine.
Formation of the Imidazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives of imidazolidine-2,4-dione substituted at the 3-position. Key analogs include 3-(4-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione (18a) and 3-(4-Fluorophenyl)imidazolidine-2,4-dione (18b) from a 2013 Molecules study . Below is a comparative analysis:
Table 1: Comparative Data for Imidazolidine-2,4-dione Derivatives
Key Observations :
Synthetic Yields: Compound 18a (trifluoromethyl-substituted) achieved a higher yield (66.7%) compared to 18b (61.2%), suggesting that electron-withdrawing groups (e.g., -CF₃) may improve reaction efficiency in imidazolidinedione syntheses .
Mass Spectrometry (ESI-MS) :
- The molecular ion peaks for 18a (m/z 245.1) and 18b (m/z 195.1) align with their molecular weights, confirming successful synthesis .
- The target compound’s larger molecular weight (due to the azetidine and difluorobenzoyl groups) would likely result in a higher m/z value, though experimental confirmation is required.
Reactivity and Functionalization: Both 18a and 18b were further functionalized via condensation with N,N-dimethylformamide dimethylacetal to form 5-((dimethylamino)methylene) derivatives (19a–b) . This highlights the versatility of imidazolidinediones in medicinal chemistry. The azetidine ring in the target compound may offer additional sites for derivatization, enhancing its utility in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
